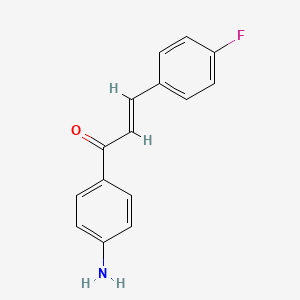

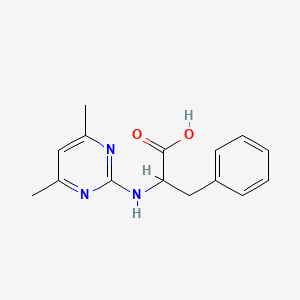

(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as 4-fluoro-N-(4-aminophenyl)-2-propenamide, is a heterocyclic compound with a wide range of applications in the fields of scientific research and drug development. This compound is a derivative of the phenylpropene family, and it has been used in the synthesis of various compounds, including those with potential therapeutic applications. The unique properties of this compound, such as its low toxicity, make it an attractive choice for research and drug development.

Scientific Research Applications

Antibiotic Potentiation and Efflux Pump Inhibition

PA-Fluorine has been studied for its ability to enhance the effectiveness of antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . It works by inhibiting bacterial efflux pumps, which are mechanisms that bacteria use to expel antibiotics and other harmful substances. When combined with antibiotics like ampicillin, PA-Fluorine can reduce the minimum inhibitory concentration (MIC), indicating a synergistic effect that could be pivotal in the fight against antibiotic-resistant infections .

Gene Transfer and Manipulation

In the realm of genetic engineering, PA-Fluorine could potentially play a role in the transfer and manipulation of genes. Plasmid DNA, which is crucial for cloning and gene manipulation, requires specific preparation sizes for various applications. While not directly linked to PA-Fluorine, the process of plasmid preparation is essential for gene transfer studies, and compounds like PA-Fluorine could be used to modify plasmid behavior or stability .

Molecular Cloning

PA-Fluorine may influence molecular cloning processes. Molecular cloning involves the amplification of specific DNA sequences, which can then be inserted into plasmids. These plasmids can be introduced into bacteria for replication, allowing for the study of genes and protein expression. The role of PA-Fluorine in this process could be in the stabilization of cloned sequences or in the enhancement of the cloning efficiency .

Transfection Studies

In transfection studies, where DNA is introduced into mammalian cells, PA-Fluorine could be used to improve the efficiency of DNA uptake by cells. This application is crucial for understanding gene function and protein interactions within cells. The compound’s properties may facilitate the transfection process, leading to more effective gene expression studies .

Gene Knockout Studies

Gene knockout studies involve the disruption of specific genes to study their effects on an organism. PA-Fluorine could be utilized to create knockout constructs, which are then used to disrupt genes in a targeted manner. This application is vital for understanding gene function and the genetic basis of diseases .

Screening Libraries

In the screening of DNA libraries, PA-Fluorine could be used to isolate and identify specific clones of interest. This process is fundamental in the discovery of novel genes and genetic elements that could have therapeutic or industrial applications .

Sequencing

PA-Fluorine might be involved in sequencing applications, providing high-quality DNA required for analyzing gene sequences and identifying genetic variations or mutations. Its role could be in the preparation of DNA samples or in the enhancement of sequencing reactions .

PCR Amplification

Lastly, PA-Fluorine could be relevant in PCR amplification, where it might be used to generate template DNA required for gene expression analysis, genotyping, and molecular diagnostics. Its properties may improve the efficiency and fidelity of the PCR process .

Mechanism of Action

Target of Action

The primary targets of (2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, also known as PA-Fluorine, are bacterial efflux pumps . These pumps are proteins that bacteria use to expel harmful substances, including antibiotics, from their cells .

Mode of Action

PA-Fluorine acts by inhibiting these efflux pumps, thereby increasing the concentration of antibiotics within the bacterial cells . This potentiation of antibiotic activity results in a synergistic effect, particularly against Staphylococcus aureus .

Biochemical Pathways

By inhibiting efflux pumps, PA-Fluorine disrupts the normal functioning of these proteins, which are part of the bacteria’s defense mechanism . This disruption enhances the effectiveness of antibiotics, making them more potent against the bacteria .

Result of Action

The inhibition of efflux pumps by PA-Fluorine leads to an increased concentration of antibiotics within bacterial cells . This results in enhanced antibacterial activity, particularly against strains of Staphylococcus aureus .

properties

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H,17H2/b10-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHSGKVDRBPTMC-XCVCLJGOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2E)-3-[(E)-4-methylbenzoyloxy]prop-2-enoate](/img/structure/B2860403.png)

![N-cyclohexyl-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2860404.png)

![3-Chloro-6-[(3-chlorophenyl)methyl]pyridazine](/img/structure/B2860406.png)

![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)

![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)

![7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)